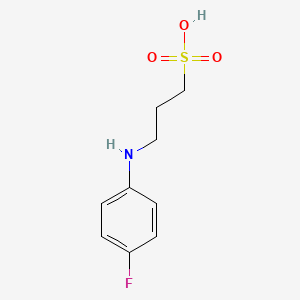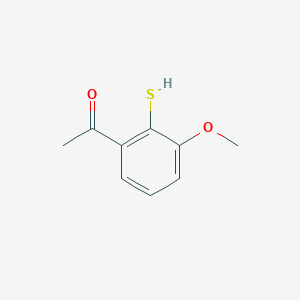
3-(4-Fluoroanilino)propane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluoroanilino)propane-1-sulfonic acid is an organic compound characterized by the presence of a fluoroaniline group attached to a propane sulfonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoroanilino)propane-1-sulfonic acid typically involves the reaction of 4-fluoroaniline with propane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluoroanilino)propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluoroaniline group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted fluoroaniline compounds.
Aplicaciones Científicas De Investigación
3-(4-Fluoroanilino)propane-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluoroanilino)propane-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroaniline group can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The sulfonic acid moiety may enhance the compound’s solubility and facilitate its transport within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
3-(N-morpholino)propanesulfonic acid: A buffer compound used in biological research.
3-(Trihydroxysilyl)propane-1-sulfonic acid: Used in materials science and catalysis.
Uniqueness
3-(4-Fluoroanilino)propane-1-sulfonic acid is unique due to the presence of the fluoroaniline group, which imparts distinct chemical properties and potential biological activity. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
890144-30-6 |
|---|---|
Fórmula molecular |
C9H12FNO3S |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
3-(4-fluoroanilino)propane-1-sulfonic acid |
InChI |
InChI=1S/C9H12FNO3S/c10-8-2-4-9(5-3-8)11-6-1-7-15(12,13)14/h2-5,11H,1,6-7H2,(H,12,13,14) |
Clave InChI |
IBYAWIUXZSQRLY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NCCCS(=O)(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-tert-Butyl-3',4'-dioxo-3',4'-dihydro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14185784.png)




![Trifluoroacetic acid--1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine (1/1)](/img/structure/B14185806.png)
![11-(4'-Methyl[1,1'-biphenyl]-4-yl)undecyl selenocyanate](/img/structure/B14185809.png)
![4,5-Dichloro-2-[3-(2-methoxyethoxy)propyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185815.png)



![N-{[6-(3-Methylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14185827.png)
![({[(2S)-2-Methyldecyl]oxy}methyl)benzene](/img/structure/B14185833.png)

